[2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
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Overview
Description
[2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol: is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structural features, which include a boron atom within a dioxaborolane ring and an ethoxy group attached to a phenyl ring. These structural elements contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves the reaction of 2-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
2-Ethoxyphenylboronic acid+PinacolDehydrating agentthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or alcohols.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids or alcohols.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
[2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of [2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol primarily involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The ethoxy group enhances the solubility and reactivity of the compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
[2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol: can be compared with other boronic esters, such as:
- Phenylboronic acid pinacol ester
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
The presence of the ethoxy group in This compound distinguishes it from other boronic esters, providing enhanced solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous.
Properties
IUPAC Name |
[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4/c1-6-18-13-8-7-12(9-11(13)10-17)16-19-14(2,3)15(4,5)20-16/h7-9,17H,6,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCVPASRSHLWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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